2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzodiazole core, which is known for its diverse biological activities, and an azetidine ring, which can enhance its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of strong bases, such as n-butyllithium, and various protecting groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzodiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and selectivity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
2-tert-butyl-1,1,3,3-tetramethylguanidine: Known for its strong basicity and use in organic synthesis.
tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylic acid: Used in cross-coupling reactions.
Uniqueness
2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole is unique due to its combination of a benzodiazole core and an azetidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C22H26N4O2 |
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Molecular Weight |
378.5 g/mol |
IUPAC Name |
[3-(2-tert-butylbenzimidazol-1-yl)azetidin-1-yl]-(6-ethoxypyridin-3-yl)methanone |
InChI |
InChI=1S/C22H26N4O2/c1-5-28-19-11-10-15(12-23-19)20(27)25-13-16(14-25)26-18-9-7-6-8-17(18)24-21(26)22(2,3)4/h6-12,16H,5,13-14H2,1-4H3 |
InChI Key |
VMTMMMJHLKPEPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C |
Origin of Product |
United States |
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